2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Description
Role in PROTAC-Mediated Targeted Protein Degradation Systems
Molecular Mechanisms of Semi-Flexible Linker Functionality in Ternary Complex Formation
Spatial Orientation Optimization for E3 Ubiquitin Ligase Recruitment
Boc-piperidine-acetic acid bridges the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligase ligand and the target protein-binding moiety. Its semi-flexible architecture balances conformational rigidity and adaptability, enabling optimal distance (12–15 Å) and dihedral angles (30–45°) between interacting domains. Nuclear magnetic resonance (NMR) studies of PROTACs incorporating this linker reveal folded conformations with solvent-accessible 3D polar surface areas (SA 3D PSA) below 120 Ų, a critical threshold for cell permeability. Intramolecular hydrogen bonds (IMHBs) between the Boc group’s carbonyl oxygen and the piperidine nitrogen further stabilize low-energy conformations, reducing entropic penalties during ternary complex assembly.
Table 1: Key Physicochemical Properties of Boc-Piperidine-Acetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 319.4 g/mol | |
| Assay Purity | ≥95% | |
| Melting Point | 164–170 °C | |
| Solubility (Water) | 0.12 mg/mL at 25 °C | |
| logP | 2.8 | |
| Rotatable Bonds | 6 |
Comparative Efficacy Against Fully Rigid/Flexible Linker Architectures
In a head-to-head comparison of nine VHL-targeting PROTACs, Boc-piperidine-acetic acid outperformed both rigid (e.g., pyridine-based) and flexible (e.g., polyethylene glycol (PEG)) linkers. PROTACs with this linker exhibited:
- 2.3-fold higher degradation efficiency (DC₅₀ = 12 nM vs. 28 nM for PEG linkers)
- 40% improved cell permeability (Papp = 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for rigid aryl linkers)
- Reduced off-target binding due to constrained conformational sampling.
Molecular dynamics (MD) simulations attribute this superiority to the linker’s ability to adopt disc-like conformations (radius of gyration R gyr = 6.2 Å) that minimize solvent exposure while maintaining sufficient flexibility for induced-fit binding.
Structure-Function Relationships in VHL/CRBN Ligand Connectivity
The piperidine core and tert-butoxycarbonyl (Boc) group are indispensable for PROTAC activity:
- Piperidine Rigidity : The 4-aryl piperidine scaffold restricts lateral motion, ensuring proper alignment between the E3 ligase and target protein. Substituents at the 4-position modulate binding kinetics; for example, phenylacetic acid derivatives enhance VHL recruitment by 1.8-fold compared to benzyl alcohol analogs.
- Boc Group Dynamics : The Boc moiety serves dual roles:
Synthetic Pathway :
Boc-piperidine-acetic acid is synthesized via a three-step protocol:
- Alkylation : Reaction of 4-bromophenylacetic acid with tert-butyl piperidine-1-carboxylate under Pd-mediated coupling (Yield: 72%).
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
- Ligand Conjugation : Amide coupling with VHL/CRBN ligands using HATU/DIEA in DMF (Yield: 41–65%).
Properties
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-15(9-11-19)14-6-4-13(5-7-14)12-16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYDBIWYLLTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 4-(2-Bromophenyl)Piperidine-2,6-Dione
The synthesis begins with 4-(2-bromophenyl)piperidine-2,6-dione (Compound 4), which undergoes reduction to form 4-(2-bromophenyl)piperidine (Compound 5). Sodium borohydride in combination with boron trifluoride tetrahydrofuran complex (BF₃·THF) is employed as the reducing agent in tetrahydrofuran (THF) at -20°C to 0°C. The reaction proceeds for 2–12 hours at 40–100°C, yielding the piperidine intermediate with >90% purity after recrystallization.
Critical Parameters :
-
Reducing Agent : Excess sodium borohydride (1.5–2.0 eq.) ensures complete conversion.
-
Temperature Control : Slow addition of the reducing agent at low temperatures minimizes side reactions.
Boc Protection of the Piperidine Amine
The secondary amine of 4-(2-bromophenyl)piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF/water solvent systems. Alkali metal carbonates (e.g., K₂CO₃) or sterically hindered amines like N,N-diisopropylethylamine (DIPEA) facilitate the reaction at 10–30°C. The Boc-protected intermediate, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (Compound 6), is isolated via chromatography with 85–92% yield.
Optimization Insight :
Lithium-Halogen Exchange and Carboxylation
Compound 6 undergoes lithium-halogen exchange with n-butyllithium (1.1–1.3 eq.) in THF at -100°C to -60°C, generating a lithium intermediate. Quenching with excess dry ice (CO₂) introduces the carboxylic acid group, yielding 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. For phenylacetic acid derivatives, this step is adapted by substituting CO₂ with a methylene precursor (e.g., ethylene oxide), followed by oxidation to the acetic acid moiety.
Challenges and Solutions :
-
Low-Temperature Stability : Strict temperature control (-100°C) prevents lithium intermediate decomposition.
-
Oxidation Control : Transition metal catalysts (e.g., Pd/C) ensure selective oxidation of the methylene group to acetic acid.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors for the lithiation-carboxylation step. Benefits include improved heat dissipation and reduced reaction times (≤1 hour).
Process Parameters :
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Intermediate for Synthesis
One of the primary applications of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is as an intermediate in the synthesis of other pharmacologically active compounds. For example, it is utilized in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions like neurogenic orthostatic hypotension . The compound's ability to facilitate the formation of complex structures makes it valuable in synthetic pathways.
Targeted Protein Degradation (PROTACs)
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases such as cancer and neurodegenerative disorders . The unique structural features of this compound enhance its efficacy in these applications.
Anticancer Research
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines, suggesting that this compound could be explored further for its potential anticancer activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows for the optimal orientation of the PROTAC, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The compound’s analogs differ in substituents on the phenyl ring, significantly altering their chemical and pharmacological profiles:
Key Observations :
Piperidine Core Modifications
Variations in the piperidine scaffold influence steric and electronic properties:
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid (CAS Ref: 54-OR306535)
- Molecular Weight : 333.42 g/mol.
- Structure : Incorporates a m-tolyl group (methyl-substituted phenyl) on the piperidine ring.
- Applications : Used in synthesizing kinase inhibitors; the methyl group increases hydrophobicity, improving membrane permeability .
2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2)
- Structure : Benzyl group replaces the Boc-protected phenyl.
- Applications : Broad utility in opioid receptor modulators; benzyl’s π-π interactions enhance target binding .
Thiazole-Containing Analog (CAS 845885-88-3)
- Structure : Features a 5-methyl-1,3-thiazole ring fused to the piperidine.
- Properties : Thiazole introduces sulfur-based hydrogen bonding, useful in antimicrobial agents .
sEH Inhibition
- 9c (Boc analog) : Moderate activity due to steric hindrance from the Boc group.
- 9b (CN analog): Higher potency attributed to the electron-withdrawing cyano group polarizing the active site .
Biological Activity
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is significant for its chemical stability and reactivity in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.43 g/mol. Its structure can be represented as follows:
This structure indicates the presence of an acetic acid moiety and a piperidine ring, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Norepinephrine Reuptake Inhibition : This compound serves as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor. Such inhibitors are crucial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) by increasing norepinephrine levels in the synaptic cleft .
- Anti-inflammatory Effects : The structural features of this compound suggest potential activity against inflammatory pathways, possibly through modulation of G protein-coupled receptors (GPCRs) like the P2Y14 receptor, which mediates neutrophil motility and inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes and receptors. For instance:
- Cholinesterase Inhibition : Some studies have shown that related piperidine derivatives can inhibit acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease .
- Thrombin Inhibition : Compounds with similar structures have been investigated for their ability to inhibit thrombin, suggesting potential applications in anticoagulation therapy .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The Boc protection is crucial for maintaining stability during subsequent reactions. The compound can also be modified to enhance its biological activity or specificity towards certain targets.
Q & A
Q. What are the optimized synthetic routes for 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, and how can intermediates be characterized?
A common approach involves coupling 1-Boc-4-piperidone with arylacetic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key intermediates include tert-butoxycarbonyl-protected piperidine precursors, which require purification via column chromatography and characterization by , , and high-resolution mass spectrometry (HRMS). For example, the Boc group’s stability under acidic conditions must be monitored during synthesis .
Q. How is the purity of this compound validated, and what analytical methods are critical for quality control?
Purity is assessed using reverse-phase HPLC (≥95% purity) with UV detection at 254 nm. Complementary techniques include:
- Melting point analysis : Expected range 162–166°C (decomposition may occur above 160°C) .
- Spectroscopic confirmation : should show characteristic peaks for the Boc group (1.2–1.4 ppm for tert-butyl) and aromatic protons (7.2–7.4 ppm) .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as hazardous (H302, H315, H319, H335). Key precautions:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in medicinal chemistry applications?
The Boc group acts as a temporary protecting group for the piperidine nitrogen, enabling selective functionalization of other sites. For example, it prevents undesired side reactions during peptide coupling or metal-catalyzed cross-coupling. Deprotection (e.g., using TFA in DCM) must be carefully timed to avoid degradation of the acetic acid moiety .
Q. What experimental strategies resolve contradictions in spectroscopic data for structural analogs?
Discrepancies in NMR or MS data can arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.
- Isotopic labeling : Validates fragmentation patterns in HRMS.
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., piperidine ring conformation) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
Density functional theory (DFT) calculations can model hydrolysis kinetics of the Boc group. Experimental validation involves incubating the compound in buffer solutions (pH 4.6–7.4) and analyzing degradation products via LC-MS. The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic (pH <3) or basic (pH >9) conditions .
Q. What role does this compound play in synthesizing coordination complexes or supramolecular assemblies?
The acetic acid moiety can act as a ligand for metal ions (e.g., Zn, Cu), enabling the design of coordination polymers. For instance, co-crystallization with 4,4′-bipyridine linkers generates hydrogen-bonded networks, which are studied via single-crystal X-ray diffraction to analyze topology and porosity .
Q. How is the compound utilized in targeted drug delivery systems?
The Boc-protected piperidine enhances lipid solubility, facilitating blood-brain barrier penetration. Post-deprotection, the free amine can be conjugated to targeting ligands (e.g., folate or peptide motifs) via carbodiimide-mediated coupling. In vitro assays (e.g., fluorescence tagging) track cellular uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
